Allopurinol sodium Allopurinol sodium Allopurinol Sodium is the sodium form of allopurinol, which is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
Brand Name: Vulcanchem
CAS No.: 17795-21-0
VCID: VC20772100
InChI: InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1
SMILES: C1=NNC2=C1C(=NC=N2)[O-].[Na+]
Molecular Formula: C5H4N4NaO+
Molecular Weight: 159.10 g/mol

Allopurinol sodium

CAS No.: 17795-21-0

Cat. No.: VC20772100

Molecular Formula: C5H4N4NaO+

Molecular Weight: 159.10 g/mol

* For research use only. Not for human or veterinary use.

Allopurinol sodium - 17795-21-0

CAS No. 17795-21-0
Molecular Formula C5H4N4NaO+
Molecular Weight 159.10 g/mol
IUPAC Name sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1
Standard InChI Key PTJRZVJXXNYNLN-UHFFFAOYSA-N
Isomeric SMILES C1=NNC2=C1C(=NC=N2)[O-].[Na+]
SMILES C1=NNC2=C1C(=NC=N2)[O-].[Na+]
Canonical SMILES C1=NNC2=C1C(=O)NC=N2.[Na+]

Chemical Characteristics and Structure

Allopurinol sodium is the sodium salt form of allopurinol, a xanthine oxidase inhibitor. Its chemical name is sodium 1H-pyrazolo[3,4-d]pyrimidin-4-olate, with the molecular formula C5H3N4NaO . The compound is also known by the synonym "sodium allopurinol" and has the CAS number 17795-21-0 .

The molecular structure consists of the allopurinol base with sodium as the counter ion. The molecular weight is approximately 158.0933 (average), with a monoisotopic weight of 158.020455413 . The compound is made up of a bicyclic heterocyclic structure with a pyrazole ring fused to a pyrimidine ring, with sodium binding to the deprotonated oxygen.

Physical and Chemical Properties

The following table presents the essential chemical and physical properties of allopurinol sodium:

PropertyValueSource
Chemical FormulaC5H3N4NaODrugBank
Average Molecular Weight158.0933DrugBank
Monoisotopic Weight158.020455413DrugBank
IUPAC Namesodium 1H-pyrazolo[3,4-d]pyrimidin-4-olateDrugBank
CAS Number17795-21-0DrugBank/APExBIO
Water Solubility34.6 mg/mL (predicted)DrugBank
SMILES Notation[Na+].[O-]C1=NC=NC2=C1C=NN2DrugBank
InChI KeyPTJRZVJXXNYNLN-UHFFFAOYSA-MDrugBank
Physical StateWhite amorphous massDrugBank
SolubilitySoluble in DMSOAPExBIO

The compound demonstrates favorable solubility characteristics, with predicted water solubility of 34.6 mg/mL, making it suitable for pharmaceutical formulations, particularly injectable solutions .

Mechanism of Action

Allopurinol sodium, like its parent compound allopurinol, works through a specific biochemical pathway to reduce uric acid levels in the body.

Enzyme Inhibition

Allopurinol sodium inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid . This enzyme inhibition prevents the formation of uric acid, which is the end product of purine metabolism in humans .

Metabolic Effects

The inhibition of xanthine oxidase by allopurinol sodium leads to several important metabolic consequences:

  • Increased reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis through a process involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase)

  • Increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis

  • Decreased serum and urine uric acid concentrations, which reduces the incidence of gout symptoms

  • Altered excretion pattern, with increased urinary excretion of hypoxanthine and xanthine instead of uric acid

Solubility and Crystallization Effects

By lowering the uric acid concentration in plasma below its limits of solubility, allopurinol sodium encourages the dissolution of gout tophi . Additionally, since hypoxanthine and xanthine are more soluble than uric acid, the risk of crystal formation in the renal tubules (crystalluria) is decreased .

Clinical Applications

Allopurinol sodium has several established clinical applications based on its mechanism of action and pharmacological properties.

Chemotherapy-induced Hyperuricemia

One of the primary indications for allopurinol sodium is the management of patients with leukemia, lymphoma, and solid tumor malignancies who are undergoing chemotherapy expected to result in tumor lysis and subsequent elevations of serum and urinary uric acid concentrations . For patients unable to tolerate oral therapy, allopurinol sodium for injection provides an alternative administration route .

In one compassionate treatment program, intravenous allopurinol sodium was shown to reduce serum uric acid concentrations in 93% of patients with hyperuricemia, with 68% of these patients achieving normal serum urate concentrations . Additionally, it maintained normal serum uric acid concentrations in 97% of patients in whom the drug was initiated while having normal serum urate concentrations .

Prevention of Uric Acid Nephropathy

Allopurinol sodium is particularly useful in preventing hyperuricemia and uric acid nephropathy resulting from tissue breakdown after cancer chemotherapy or radiation therapy . The therapy should be discontinued when the potential for hyperuricemia is no longer present .

Gout Management

Though the search results focus primarily on the injectable form for acute settings, it's worth noting that allopurinol (including its sodium salt) is considered one of the most effective drugs for decreasing urate levels and is frequently used in the treatment of chronic gout .

Research on Kidney Protection

Recent research has explored additional protective effects of allopurinol beyond its established uses in gout and hyperuricemia management.

Heat Stress and Rhabdomyolysis Model

A significant study investigated the effect of allopurinol on kidney injury induced by recurrent heat stress dehydration with concomitant repeated episodes of rhabdomyolysis . The research model consisted of heat stress exposure (1 hour at 37°C) plus rhabdomyolysis induced by repetitive intramuscular injections of glycerol in rats, with uricase inhibition to increase uric acid levels to better replicate the human situation .

Clinical Implications

These findings suggest that increased levels of uric acid may play an important role in the renal alterations induced by heat stress and continuous episodes of rhabdomyolysis . Therefore, treatments aimed at reducing hyperuricemia, such as allopurinol sodium, may help decrease the renal burden in these conditions . The study authors suggested that clinical trials would be beneficial to test whether this protective effect is also observable in humans .

Pharmaceutical Formulation

Allopurinol sodium is available in specific pharmaceutical formulations designed for intravenous administration.

Injectable Formulation

ALOPRIM (allopurinol sodium) for Injection is a sterile solution for intravenous infusion only . It is available in vials as the sterile lyophilized sodium salt of allopurinol equivalent to 500 mg of allopurinol and contains no preservatives .

Physical Characteristics

The pharmaceutical preparation is described as a white amorphous mass . The chemical name for the formulation is 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one monosodium salt .

Comparative Efficacy

Studies have compared allopurinol with other uric acid-lowering therapies, providing insights into its relative efficacy.

Pharmacological Properties

Allopurinol sodium shares fundamental pharmacological characteristics with the parent compound allopurinol.

Predicted Properties

DrugBank provides several predicted properties for allopurinol sodium that have pharmacological relevance:

PropertyValueSource
LogP-0.1 (ALOGPS), 0.031 (Chemaxon)DrugBank
LogS-0.66DrugBank
pKa (Strongest Acidic)8.47DrugBank
pKa (Strongest Basic)1.25DrugBank
Physiological Charge0DrugBank
Hydrogen Acceptor Count4DrugBank
Hydrogen Donor Count1DrugBank
Polar Surface Area77.52 ŲDrugBank
Rotatable Bond Count0DrugBank
Bioavailability1DrugBank

These properties contribute to understanding the compound's behavior in biological systems and its pharmaceutical characteristics .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator